molecular formula C16H14O B1597578 2,4-Diphenylbut-3-yn-2-ol CAS No. 5876-69-7

2,4-Diphenylbut-3-yn-2-ol

Cat. No. B1597578
CAS RN: 5876-69-7
M. Wt: 222.28 g/mol
InChI Key: GKABQYUTWQPLER-UHFFFAOYSA-N
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Description

2,4-Diphenylbut-3-yn-2-ol is a chemical compound with the linear formula C16H14O . It has a molecular weight of 222.289 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2,4-Diphenylbut-3-yn-2-ol has been explored in various studies. For instance, one study discussed the reaction between iodoarenes and acetylenes mediated by palladium . Another study mentioned the alkynylation of aldehydes mediated by zinc and allyl bromide .


Molecular Structure Analysis

The molecular structure of 2,4-Diphenylbut-3-yn-2-ol is represented by the linear formula C16H14O . The molecular weight of this compound is 222.289 .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Diphenylbut-3-yn-2-ol have been studied in various contexts. For example, one study discussed the reaction of 2-methylbut-3-yn-2-ol with acetylacetone, which yielded a bifuran, ethyl acetoacetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diphenylbut-3-yn-2-ol include its molecular weight of 222.289 and its linear formula C16H14O .

Scientific Research Applications

Catalysis and Organic Synthesis

2,4-Diphenylbut-3-yn-2-ol is involved in various catalytic and organic synthesis processes. For instance, the selective dimerization of phenylacetaldehyde into 2,4-diphenylbutanal is catalyzed by ortho-metallated dirhodium(II) compounds. This process illustrates the application of dirhodium(II) complexes in organic catalysis (Fontaine et al., 1995). Moreover, lithium aluminium hydride reduction of 1,1-diphenylbut-2-yn-1-ol demonstrates the solvent effects in reduction reactions, leading to various byproducts (Hartshorn et al., 1977).

Synthesis of Complex Compounds

The compound is also used in the synthesis of complex chemical structures. For example, the synthesis of 6,9-dihydropyrido[1,2-a]indoles through a cascade iodocyclization of 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol derivatives showcases its utility in creating environmentally friendly reactions with high yields (Wang et al., 2016).

Oligomerization and Polymerization

In oligomerization processes, 2,4-Diphenylbut-3-yn-2-ol plays a role in the selective production of dimer and trimer products from phenylacetylene. The distribution of these products varies based on factors like reaction temperature and catalyst nature (Chin et al., 1995).

Pharmaceutical and Medicinal Chemistry

The compound is involved in the synthesis of pharmaceuticals and medicinal compounds. For example, the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines using a specific precatalyst, yielding various isomers, highlights its application in creating complex organic molecules (Younis et al., 2016).

properties

IUPAC Name

2,4-diphenylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-16(17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKABQYUTWQPLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383169
Record name 2,4-Diphenyl-but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diphenylbut-3-yn-2-ol

CAS RN

5876-69-7
Record name 2,4-Diphenyl-but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
SB Samatov, SS Abdurakhmanova, A Ikramov… - Современные …, 2022 - elibrary.ru
The hydroxyl group in the acetylene alcohol molecule is unequable to strong nucleophilic reagents and undergoes a direct exchange reaction with the nucleophiles. Including the …
Number of citations: 0 elibrary.ru
F Buriyev, S Abdurakhmanova… - The Scientific …, 2020 - cyberleninka.ru
Aromatic acetylene alcohols (AAA) synthesized by reacting acetylene with phenylacetylene− croton aldehyde and ketones (acetone, methylethylketone, methylizopropylketone, …
Number of citations: 2 cyberleninka.ru
EA Adegoke, TA Emokpae… - Journal of …, 1987 - Wiley Online Library
The versatility of the new route to a substituted chromane via a lithiated allene recently described by us [1] is reported. The relatively more stable alkynols 2–4 were readily identified and …
Number of citations: 5 onlinelibrary.wiley.com
SK Nursahedova, AV Zerov, AV Vasilyev - Russian Journal of Organic …, 2018 - Springer
Reactions of 2,4-diaryl-1,1,1-trifluorobut-3-yn-2-ols with benzene in the presence of HUSY acidic zeolite (CBV-720) at 100C in 1 h (glass high-pressure reactor) led to the formation of 1,…
Number of citations: 1 link.springer.com
S Yaragorla, D Bag, R Dada, KVJ Jose - ACS omega, 2018 - ACS Publications
Herein, we disclose the first report on iodo-cycloisomerization of 1-(indol-3-yl)-1-arylbut-3-yn-2-ols to form 3-iodocarbazoles. The synthesis proceeds through a cascade 5-endo-…
Number of citations: 22 pubs.acs.org
S Chen, F Yuan, H Zhao, B Li - Research on Chemical Intermediates, 2013 - Springer
A mild and efficient method for the alkynylation of arylacetylenes with ketones promoted by tert-BuOK under solvent-free conditions was developed. The present green synthesis was …
Number of citations: 22 link.springer.com
RW Vannoort - 1983 - ir.canterbury.ac.nz
The lithium aluminium hydride (deuteride) reduction of 2,2-di-(methoxymethyl)-3-phenylhex-4-yn-3-ol (98), in a range of ether solvents has been examined. Intramolecular solvation of …
Number of citations: 2 ir.canterbury.ac.nz
J Wang, WF Zheng, X Zhang, H Qian, S Ma - Nature Communications, 2023 - nature.com
Stereoselectivity control and understanding in the metal-catalyzed reactions are fundamental issues in catalysis. Here we report sterically controlled rhodium-catalyzed S N 2’-type …
Number of citations: 6 www.nature.com
W Liu, Y Sun, H Zhao, B Li, S Chen - ChemCatChem, 2016 - Wiley Online Library
A novel ytterbium(III) trifluoromethanesulfonate [Yb(OTf) 3 ]‐catalyzed ring‐opening C(sp 3 )−N bond formation reaction of benzoxazole with propargylic alcohols was established. This …
Y Li, W Jiang, J Lin, J Ma, BH Xu, YG Zhou, Z Yu - Organic Letters, 2022 - ACS Publications
Rhodium(III)-catalyzed triple C–H bond activation of aryl enaminones was achieved to access naphtho[1,8-bc]pyrans by oxidative annulation to internal alkynes. 1-Naphthols might be …
Number of citations: 8 pubs.acs.org

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